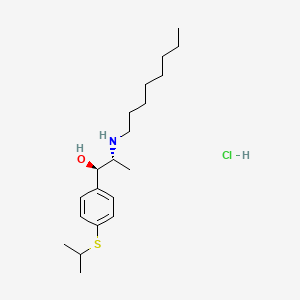

(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride

CAS No.: 54767-74-7

Cat. No.: VC17033501

Molecular Formula: C20H36ClNOS

Molecular Weight: 374.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54767-74-7 |

|---|---|

| Molecular Formula | C20H36ClNOS |

| Molecular Weight | 374.0 g/mol |

| IUPAC Name | (1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20+;/m1./s1 |

| Standard InChI Key | JRJJHIUHSILDOH-XLCHORMMSA-N |

| Isomeric SMILES | CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O.Cl |

| Canonical SMILES | CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O.Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride is C₂₀H₃₅NOS·ClH, with a molecular weight of 374.03 g/mol . The base compound (without the hydrochloride salt) has a molecular weight of 337.6 g/mol and the formula C₂₀H₃₅NOS . The stereochemistry is critical, as the (R*,R*) designation specifies the spatial arrangement of substituents around the chiral carbons in the benzyl alcohol and octylaminoethyl groups . This configuration impacts binding affinity to biological targets, as evidenced by structure-activity relationship studies in related compounds.

The compound’s structure includes:

-

A benzyl alcohol moiety (hydroxyl group attached to a benzene ring), contributing to hydrogen-bonding interactions.

-

An isopropylthio group (-S-iPr) at the para position of the benzene ring, enhancing lipophilicity (LogP = 5.82) .

-

An octylaminoethyl side chain (C₈H₁₇NH-CH₂-CH₂-), which facilitates membrane permeability and potential receptor binding .

The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro and in vivo studies .

Synthesis and Purification Strategies

The synthesis of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride involves three key steps:

-

Formation of the benzyl alcohol backbone: Starting with 4-mercaptobenzyl alcohol, the isopropylthio group is introduced via nucleophilic substitution using isopropyl bromide in the presence of a base.

-

Attachment of the octylaminoethyl side chain: The alpha-position of the benzyl alcohol is functionalized with a 1-(octylamino)ethyl group through reductive amination, employing sodium cyanoborohydride and octylamine.

-

Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) . Scalable preparative HPLC methods enable isolation of high-purity material (>98%) for pharmacological testing .

Table 1: Comparative Properties of the Base Compound and Hydrochloride Salt

Analytical Characterization

Spectroscopic Data:

-

NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and octyl chain (δ 0.8–1.6 ppm).

-

IR: Stretching vibrations at 3300 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H aliphatic), and 1050 cm⁻¹ (C-S) confirm functional groups.

Chromatographic Methods:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume